molecular formula C25H22N4O3 B4760910 4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE

4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE

Cat. No.: B4760910
M. Wt: 426.5 g/mol
InChI Key: KTKBDHCSMMCZLW-UHFFFAOYSA-N
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Description

4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE is a complex organic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline intermediate.

    Attachment of the Furan Moiety: The furan moiety is introduced through a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles such as amines and thiols.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Functionalized derivatives with various substituents on the pyridine and quinoline rings.

Scientific Research Applications

4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets bacterial enzymes and proteins, disrupting their normal function and leading to cell death.

    Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

furan-2-yl-[4-(8-methyl-2-pyridin-3-ylquinoline-4-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-17-5-2-7-19-20(15-21(27-23(17)19)18-6-3-9-26-16-18)24(30)28-10-12-29(13-11-28)25(31)22-8-4-14-32-22/h2-9,14-16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKBDHCSMMCZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE
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4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE
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4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE
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4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE
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4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE
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4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE

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